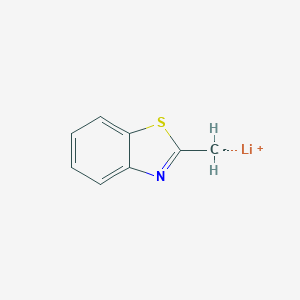

Lithium;2-methanidyl-1,3-benzothiazole

Description

Structure

3D Structure of Parent

Properties

CAS No. |

125414-91-7 |

|---|---|

Molecular Formula |

C8H6LiNS |

Molecular Weight |

155.2 g/mol |

IUPAC Name |

lithium;2-methanidyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1 |

InChI Key |

JLIRGLDIUMZDEB-UHFFFAOYSA-N |

SMILES |

[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |

Canonical SMILES |

[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |

Synonyms |

Lithium, (2-benzothiazolylmethyl)- |

Origin of Product |

United States |

Methodologies for the Synthesis of Lithium;2 Methanidyl 1,3 Benzothiazole and Analogous Lithiated Benzothiazoles

Directed Metalation Approaches for Benzothiazole (B30560) Functionalizationrsc.orgsaylor.orgresearchgate.netnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caresearchgate.net This technique relies on the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.cadiva-portal.org This coordination makes the deprotonation kinetically favorable at the ortho-position, even in the presence of other potentially acidic protons. uwindsor.ca For benzothiazoles, this approach enables precise C-H activation, leading to the formation of a new C-Li bond that can be subsequently quenched with various electrophiles. acs.orgresearchgate.net

Regioselective Ortho-Lithiation of Benzothiazoles and Substituted Precursorsresearchgate.netnih.govnih.gov

The inherent structure of the benzothiazole ring system allows for lithiation at several positions. Deprotonation can be directed to the C2 position, which is activated by the adjacent sulfur and nitrogen atoms, or to positions on the fused benzene (B151609) ring (C4, C5, C6, C7). nih.gov The regioselectivity is highly dependent on the reaction conditions and the presence and position of directing groups. rsc.orgnih.gov

For instance, the deprotonation of unsubstituted benzothiazole using a mixed base system of ZnCl₂·TMEDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at room temperature, followed by quenching with iodine, has been shown to yield the 2-iodobenzothiazole (B74616) derivative, indicating lithiation at the C2 position. nih.gov This inherent acidity of the C2 proton makes it a common site for metalation. However, by introducing a directing group onto the benzene portion of the molecule, the site of lithiation can be selectively shifted away from C2 to an ortho-position relative to the DMG. acs.org

Influence of Directing Groups on Lithiation Site Specificityresearchgate.netnih.gov

A directing metalation group (DMG) is a functional group that can coordinate with an organometallic species, facilitating selective deprotonation at the ortho position. diva-portal.org The effectiveness of a DMG is determined by its ability to coordinate the lithium atom of the base, thereby lowering the kinetic barrier to proton abstraction at the adjacent C-H bond. uwindsor.ca A wide range of functional groups can act as DMGs, with varying directing strengths. uwindsor.caresearchgate.net

The hierarchy of directing groups has been established through competition experiments, with some of the most powerful DMGs including amides, carbamates, and oxazolines. uwindsor.ca In the context of benzothiazole synthesis, a thiocarbonylamino functionality, for example, can act as an ortho-directing group. acs.org When combined with the activating effect of a halogen, this can direct lithiation exclusively to a specific position on the benzene ring, as demonstrated in the synthesis of 7-functionalized benzothiazole derivatives. acs.org The benzothiazole moiety itself can also serve as an innate directing group in certain transition metal-catalyzed C-H activation reactions. researchgate.net The interplay between the inherent reactivity of the benzothiazole nucleus and the influence of appended directing groups allows for precise control over the site of lithiation.

| Relative Strength | Directing Group (DMG) | Typical Base | Typical Solvent |

|---|---|---|---|

| Very Strong | -O-C(O)NR₂ (O-carbamate) | s-BuLi, t-BuLi | THF, Et₂O |

| Strong | -CONR₂ (Amide) | s-BuLi, n-BuLi/TMEDA | THF |

| Strong | Oxazoline | n-BuLi | THF |

| Moderate | -CH₂NR₂ | n-BuLi | Hexane (B92381)/Et₂O |

| Moderate | -OCH₃ (Methoxy) | n-BuLi, t-BuLi | Et₂O, Hexane |

| Weak | -F, -Cl | n-BuLi, s-BuLi | THF |

Halogen-Lithium Exchange Reactions as a Route to Benzothiazole Organolithiumssaylor.orgacs.orgnih.govmdpi.com

Halogen-lithium exchange is a fundamental and widely used method for the preparation of organolithium compounds. numberanalytics.comwikipedia.org The reaction involves the exchange of a halogen atom (typically bromine or iodine) in an organic halide with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). saylor.orgwikipedia.org This method is particularly valuable for creating aryl- and vinyllithium (B1195746) reagents that are not readily accessible through direct deprotonation. wikipedia.orgias.ac.in The reaction is an equilibrium process, driven forward by the formation of a more stable organolithium species. saylor.org

This reaction is typically very fast, often occurring at low temperatures (-78 °C or below) to prevent side reactions. harvard.edu The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org

Precursor Selection and Exchange Efficienciessaylor.orgnih.gov

The selection of the halogenated benzothiazole precursor is crucial for a successful halogen-lithium exchange. Bromo- and iodo-benzothiazoles are the preferred substrates due to their higher reactivity compared to chloro-benzothiazoles. wikipedia.org The position of the halogen on the benzothiazole ring determines the position of the resulting lithium atom, offering a regiochemically precise route to specific isomers that might be difficult to obtain via directed metalation. ias.ac.in

The efficiency of the exchange is influenced by the choice of the organolithium reagent. saylor.org Alkyllithiums like n-BuLi, s-BuLi, and t-BuLi are commonly employed. saylor.org The use of two equivalents of t-BuLi is common, where the second equivalent reacts with the tert-butyl halide byproduct, driving the reaction to completion. harvard.edu The choice of solvent also plays a role; ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are common, often mixed with alkanes. harvard.edu

Transmetalation and Other Organometallic Precursor Routes to Benzothiazole Lithium Speciessaylor.orgmdpi.com

Transmetalation is another key strategy for generating organolithium reagents, involving the exchange of a metal from an organometallic compound with lithium. wikipedia.org This is an equilibrium reaction where the more electropositive metal (lithium) typically ends up bonded to the more electronegative organic group. saylor.org This method can be used to prepare organolithium compounds from other organometallics, such as organotins or organomercurials. wikipedia.org For example, vinyllithium, which is difficult to prepare by other means, can be synthesized from tetravinyltin (B75620) and phenyllithium. saylor.org

While less common than directed metalation or halogen-lithium exchange for benzothiazoles, transmetalation offers a potential route, especially for preparing derivatives with specific functionalities. The reaction of a benzothiazole derivative bearing a different metal (e.g., tin) with an organolithium reagent could yield the desired lithiated benzothiazole. The success of this approach hinges on the relative stability of the organometallic species involved. wikipedia.org

Optimization of Reaction Parameters for Enhanced Formation and Stability of Lithiated Benzothiazolesresearchgate.netnih.govrsc.orgnih.gov

The successful formation and subsequent reaction of lithiated benzothiazoles depend critically on the optimization of several reaction parameters, including the choice of base, solvent, temperature, and reaction time.

Base Selection: The choice of the lithiating agent is paramount. Strong, non-nucleophilic bases are often preferred for deprotonation to avoid side reactions. Common bases include alkyllithiums (n-BuLi, s-BuLi, t-BuLi) and lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). diva-portal.org The reactivity and steric hindrance of the base can influence the regioselectivity of the metalation. diva-portal.org In some cases, superbases like "LICKOR" (a mixture of n-BuLi and potassium t-butoxide) are employed for less acidic protons. diva-portal.org

Solvent Effects: Solvents play a crucial role by affecting the aggregation state and reactivity of the organolithium reagent. uwindsor.capku.edu.cn Polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are widely used because they can deaggregate the organolithium species, increasing their basicity and reactivity. uwindsor.ca However, these solvents are susceptible to cleavage by strong bases, especially at higher temperatures, which can limit reaction times. uwindsor.ca The stability of organolithium bases is generally higher in hydrocarbons > Et₂O > THF. uwindsor.ca

Temperature Control: Lithiation reactions are almost always conducted at low temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium intermediate and to minimize side reactions, such as decomposition or reaction with the solvent. acs.orgresearchgate.net While the initial metalation is performed at low temperature, subsequent reactions with electrophiles may require warming to proceed at a reasonable rate. acs.org The thermal stability of lithiated benzothiazoles is a key consideration; unstable intermediates may require immediate trapping at low temperatures to achieve good yields. researchgate.net

| Parameter | Considerations | Common Choices/Conditions |

|---|---|---|

| Base | Basicity (pKa), steric hindrance, nucleophilicity. | n-BuLi, s-BuLi, t-BuLi, LDA, LiTMP. |

| Solvent | Polarity, coordinating ability, stability towards the base. | THF, Diethyl Ether (Et₂O), Hexane, Pentane (B18724). |

| Temperature | Stability of the organolithium intermediate, reaction rate, prevention of side reactions. | -100°C to 0°C; commonly -78°C. |

| Additives | Enhance reactivity and solubility, break up aggregates. | TMEDA (N,N,N',N'-tetramethylethylenediamine), HMPA (Hexamethylphosphoramide). |

Solvent Systems and Their Impact on Organolithium Generation (e.g., THF, Hydrocarbons)

The choice of solvent is paramount in the synthesis of organolithium reagents as it influences their aggregation state, stability, and reactivity. semanticscholar.orgosi.lvlibretexts.org Common solvents employed for these reactions fall into two main categories: ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), and non-polar hydrocarbon solvents like pentane and hexane. semanticscholar.orglibretexts.orglibretexts.org

Ethereal solvents, particularly THF, are widely used for lithiation reactions due to their ability to solvate the lithium cation, which breaks down the oligomeric aggregates of organolithium reagents. wikipedia.orgsaylor.org Organolithium compounds often exist as aggregates (tetramers or hexamers) in hydrocarbon solutions. wikipedia.org THF, being a Lewis base, coordinates to the lithium centers, leading to the formation of smaller, more reactive species, such as dimers or even monomers. wikipedia.org This deaggregation enhances the basicity and nucleophilicity of the organolithium reagent, facilitating the deprotonation of weakly acidic protons, such as those on the methyl group of 2-methylbenzothiazole (B86508). saylor.org For the quantitative transformation of 2-methylbenzothiazole into its lithiated form, the use of linear or cyclic ethers is highly effective. researchgate.net

Hydrocarbon solvents like pentane or hexane are often used as the primary solvent for commercially available organolithium reagents. libretexts.org While these non-polar solvents are less reactive towards the organolithium reagents themselves, they are less effective at breaking up the aggregates. osi.lv Consequently, lithiation reactions in pure hydrocarbon solvents are often slower or less efficient. However, they can be advantageous in situations where the reactivity of the organolithium reagent needs to be tempered or when side reactions with ethereal solvents are a concern, especially at higher temperatures. reddit.com In practice, a mixture of solvents is often employed, with the organolithium reagent being introduced in a hydrocarbon solvent to a solution of the substrate in an ethereal solvent like THF. semanticscholar.org

| Solvent System | Key Characteristics | Impact on Organolithium Generation |

|---|---|---|

| Tetrahydrofuran (THF) | Polar aprotic, Lewis basic | Promotes deaggregation of organolithium reagents, increasing reactivity and facilitating deprotonation. wikipedia.orgsaylor.org |

| Hydrocarbons (e.g., Pentane, Hexane) | Non-polar | Maintains organolithium reagents in a more aggregated and less reactive state; often used as the delivery solvent. osi.lvlibretexts.org |

Modulating Agents and Co-solvents (e.g., TMEDA) in Lithiation Protocols

To enhance the reactivity of organolithium reagents, particularly in less polar solvent systems, modulating agents or co-solvents are frequently employed. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used chelating diamine that significantly accelerates the rate of lithiation reactions. wpmucdn.comresearchgate.net

TMEDA functions by coordinating to the lithium ion in a bidentate fashion, effectively breaking down the aggregates of organolithium reagents into smaller, more reactive species. saylor.orgbaranlab.org The formation of an n-BuLi-TMEDA complex, for instance, results in a species with enhanced basicity compared to n-BuLi alone. saylor.org This increased basicity allows for the deprotonation of less acidic substrates and can lead to faster reaction rates and higher yields. wpmucdn.com The addition of such complexing bases can also raise the maximum temperature at which the lithiation is viable. researchgate.net

In the context of synthesizing Lithium;2-methanidyl-1,3-benzothiazole, the addition of TMEDA can be beneficial in achieving a more efficient and rapid deprotonation of the 2-methyl group. While THF itself promotes deaggregation, TMEDA can provide an additional kinetic boost. wpmucdn.com However, the effect of TMEDA can be substrate-dependent. In some cases, it may not significantly alter the aggregation state further in a strongly coordinating solvent like THF, but it can still influence the reaction kinetics through the formation of specific solvated complexes. wikipedia.orgwisc.edu

| Modulating Agent | Function | Effect on Lithiation Protocol |

|---|---|---|

| TMEDA (N,N,N',N'-tetramethylethylenediamine) | Chelating diamine, Lewis base | Breaks down organolithium aggregates, increases basicity and reaction rates, and can improve yields. saylor.orgwpmucdn.combaranlab.org |

Temperature Control in Highly Reactive Lithiation Processes

Temperature control is a critical factor in conducting lithiation reactions due to the high reactivity of organolithium reagents and the thermal stability of the resulting lithiated species. diva-portal.org These reactions are typically performed at low temperatures, with -78 °C (the sublimation point of dry ice in acetone) being a common standard. researchgate.netsemanticscholar.org

The primary reason for employing low temperatures is to prevent or minimize side reactions. Organolithium reagents can react with ethereal solvents like THF, albeit slowly at low temperatures. osi.lv At higher temperatures, this decomposition pathway becomes more significant, consuming the reagent and reducing the yield of the desired product. Furthermore, the lithiated intermediates themselves can be thermally unstable. researchgate.net For instance, 2-benzothiazolylmethyllithium is a highly reactive species at low temperatures (from -78 to -35 °C) but is reported to be non-reactive at 0 °C, suggesting potential decomposition or rearrangement at elevated temperatures. researchgate.net

Maintaining a consistently low temperature is crucial for achieving high yields and selectivity. Any localized warming can lead to undesired side reactions, such as reaction with the solvent or decomposition of the product. Therefore, the addition of the organolithium reagent is typically done slowly to a cooled solution of the substrate to dissipate the heat of the reaction effectively. In some cases, slightly higher temperatures may be tolerated, especially with the use of stabilizing agents like TMEDA, but careful optimization is required for each specific system to find the balance between a reasonable reaction rate and the stability of the reactants and products. researchgate.net

| Temperature Range | Significance | Considerations |

|---|---|---|

| -78 °C | Standard for many lithiation reactions to ensure stability and minimize side reactions. researchgate.netsemanticscholar.org | Ensures the stability of the highly reactive 2-benzothiazolylmethyllithium. researchgate.net |

| -78 to -35 °C | Reactive range for 2-benzothiazolylmethyllithium. researchgate.net | Careful monitoring is required as the upper limit is approached. |

| 0 °C and above | Potential for decomposition or loss of reactivity of the lithiated species and increased side reactions with solvents. researchgate.netreddit.com | Generally avoided unless specific protocols with stabilizing agents are employed. researchgate.net |

Reactivity Spectrum and Mechanistic Investigations of Lithium;2 Methanidyl 1,3 Benzothiazole Equivalents

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

As a strong nucleophile, the 2-benzothiazolylmethyl anion readily engages with a wide array of carbon-based electrophiles. Its reactivity is central to the construction of more complex molecules bearing the benzothiazole (B30560) scaffold, a common motif in medicinal chemistry and materials science.

The addition of lithium;2-methanidyl-1,3-benzothiazole to carbonyl compounds is a cornerstone of its synthetic utility. The reaction proceeds via a classic nucleophilic addition mechanism where the carbanion attacks the electrophilic carbonyl carbon. This attack disrupts the carbon-oxygen π-bond, generating a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

The nature of the carbonyl substrate dictates the class of alcohol produced:

Aldehydes react to form secondary alcohols.

Ketones yield tertiary alcohols.

Esters , while susceptible to addition, can lead to more complex outcomes. The initial addition forms a hemiketal alkoxide which can subsequently eliminate an alkoxide leaving group to form a ketone. This newly formed ketone can then be attacked by a second equivalent of the organolithium reagent, ultimately producing a tertiary alcohol upon workup. Careful control of reaction temperature and stoichiometry is often required to achieve selective mono-addition to esters.

The general mechanism involves the formation of a new carbon-carbon bond and the conversion of the carbonyl carbon from sp² to sp³ hybridization.

Table 1: Representative Reactions with Carbonyl Compounds

| Electrophile | Reagent | Conditions | Product | Product Class |

|---|

This compound is a potent nucleophile for Sₙ2 reactions with various alkylating agents. Primary alkyl halides and sulfonates are excellent substrates, reacting readily to form a new C-C bond and extend the carbon chain at the 2-position of the benzothiazole ring. This method provides a straightforward route to novel 2-substituted benzothiazole derivatives.

Acylation can be achieved using electrophiles such as acyl chlorides or anhydrides. The reaction typically proceeds rapidly to form a 2-acylmethyl-benzothiazole derivative (a ketone). Unlike more reactive organometallics, the stabilized nature of the benzothiazole organolithium can sometimes mitigate the issue of over-addition to the newly formed ketone, although this remains a potential side reaction depending on the specific substrates and conditions.

Table 2: Examples of Alkylation and Acylation Reactions

| Electrophile | Reagent | Conditions | Product |

|---|---|---|---|

| Iodomethane | This compound | THF, -78 °C to rt | 2-Ethyl-1,3-benzothiazole |

| Benzyl bromide | This compound | THF, -78 °C to rt | 2-(2-Phenylethyl)-1,3-benzothiazole |

| Acetyl chloride | This compound | THF, -78 °C | 1-(1,3-Benzothiazol-2-yl)propan-2-one |

A significant application of organolithium reagents is in asymmetric synthesis, where they are added to chiral electrophiles to create new stereocenters with high levels of control. Chiral N-tert-butanesulfinyl imines, developed by Ellman, are particularly effective electrophiles for this purpose. beilstein-journals.orgmdpi.comyale.edu The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one of the two diastereotopic faces of the imine.

While specific literature examples detailing the addition of this compound to these exact electrophiles are not prevalent, the reaction is highly general for a broad range of organolithium and Grignard reagents. nih.gov The addition is predicted to proceed with high diastereoselectivity, governed by a Zimmerman-Traxler-like six-membered chair transition state where the lithium cation chelates both the imine nitrogen and the sulfinyl oxygen. Steric hindrance from the bulky tert-butyl group on the sulfinamide directs the incoming benzothiazolylmethyl nucleophile to the opposite face, leading to a predictable stereochemical outcome. Subsequent acidic cleavage of the sulfinyl group reveals the chiral amine product. This projected reactivity highlights a promising avenue for the synthesis of enantioenriched amine derivatives containing the benzothiazole moiety.

Table 3: Projected Stereoselective Addition to a Chiral Sulfinyl Imine

| Chiral Electrophile | Reagent | Predicted Major Diastereomer | Product after Auxiliary Cleavage |

|---|---|---|---|

| (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | This compound | (R)-N-((R)-1-Phenyl-2-(1,3-benzothiazol-2-yl)ethyl)-2-methylpropane-2-sulfinamide | (R)-1-Phenyl-2-(1,3-benzothiazol-2-yl)ethan-1-amine |

Basic Properties and Deprotonation Chemistry of Benzothiazole Organolithiums

The formation of this compound is a direct consequence of the acidity of the methyl protons of 2-methyl-1,3-benzothiazole. The C-H bonds of hydrocarbons are generally not acidic (e.g., pKa of methane is ~50). However, placing the methyl group at the 2-position of the benzothiazole ring significantly increases its acidity. The electron-withdrawing nature of the imine-like nitrogen and the ability of the aromatic system to delocalize the resulting negative charge stabilize the conjugate base.

The pKa of the C-H bond at the C2 position of benzothiazole itself has been measured to be approximately 27.3 in DMSO. researchgate.net The protons of the 2-methyl group are expected to have a comparable acidity, making them readily removable by strong organolithium bases such as n-butyllithium (the pKa of its conjugate acid, butane, is ~50) but not by weaker bases like lithium diisopropylamide (LDA) or alkali metal hydroxides. The deprotonation is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to generate the organolithium reagent in situ for subsequent reactions.

Protonolysis is the reaction of the organolithium reagent with a proton source, which effectively quenches the carbanion. This is the fundamental reverse reaction of the deprotonation step. In practice, quenching is a critical part of the reaction workup, where a mild proton source like saturated aqueous ammonium chloride (NH₄Cl) or simply water is added to neutralize any remaining organolithium reagent and protonate the product intermediates (e.g., alkoxides).

This reaction can also be used as a diagnostic tool. By quenching the reaction mixture with a deuterated solvent, such as deuterium oxide (D₂O), the lithium is replaced by a deuterium atom. The incorporation of deuterium into the 2-methyl position, confirmable by NMR spectroscopy or mass spectrometry, provides definitive evidence for the successful formation of the this compound intermediate.

Cross-Coupling Applications Utilizing Benzothiazole-Derived Organolithiums

While highly reactive in addition and substitution reactions, the direct use of potent organolithium reagents in transition metal-catalyzed cross-coupling reactions can be challenging due to side reactions like lithium-halogen exchange and homocoupling. A more robust and common strategy involves an initial transmetalation step.

In this approach, the highly reactive this compound is reacted with a metal salt (e.g., ZnCl₂, CuCN, B(OR)₃) to generate a more stable and less reactive organometallic reagent (organozinc, organocuprate, or organoboronate, respectively). These new species exhibit greater functional group tolerance and are highly effective partners in palladium- or copper-catalyzed cross-coupling reactions such as the Negishi, Stille, Suzuki, or Sonogashira couplings. This two-step sequence allows for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp) bonds, connecting the benzothiazolylmethyl moiety to aryl, heteroaryl, vinyl, or alkynyl groups—transformations that are difficult to achieve via direct Sₙ2 or addition chemistry. This strategy significantly broadens the synthetic utility of the parent organolithium compound, enabling its incorporation into complex conjugated systems.

Palladium-Catalyzed Cross-Coupling with Halides

The direct catalytic cross-coupling of highly reactive organolithium reagents with organic halides has historically been a challenge due to issues of poor selectivity and competing side reactions like lithium-halogen exchange. nih.gov However, recent advancements have demonstrated that palladium-phosphine catalyst systems can effectively mediate the selective cross-coupling of a wide array of aryl- and heteroaryl-lithium reagents with aryl and alkenyl bromides. nih.gov This process is advantageous as it proceeds rapidly under mild, room-temperature conditions and circumvents the need for transmetalation to other metals (e.g., zinc, boron, or tin), which is common in traditional cross-coupling reactions. nih.govsemanticscholar.org

In the context of benzothiazole, 2-metalated derivatives are viable substrates for palladium-catalyzed cross-coupling reactions with heteroaromatic chlorides. nih.gov The general mechanism for such cross-coupling reactions involves the oxidative addition of a low-valent palladium complex into the aryl halide, followed by reaction with the organolithium nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The development of specialized ligands has been critical in controlling the reactivity of the organolithium species to favor the desired cross-coupling pathway over homocoupling or lithium-halogen exchange. nih.gov

Below is a table summarizing representative palladium-catalyzed cyclization reactions of thiobenzanilides, a related process that proceeds via C-H functionalization and intramolecular C-S bond formation to yield 2-substituted benzothiazoles, illustrating the utility of palladium in forming this heterocyclic core. acs.org

| Entry | Substrate (Thiobenzanilide) | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | N-(4-methoxyphenyl)thiobenzamide | PdCl2(cod), CuI, Bu4NBr | 81 |

| 2 | N-(4-chlorophenyl)thiobenzamide | PdCl2(cod), CuI, Bu4NBr | 76 |

| 3 | N-phenyl-4-methoxythiobenzamide | PdCl2(cod), CuI, Bu4NBr | 75 |

| 4 | N-phenyl-4-(trifluoromethyl)thiobenzamide | PdCl2(cod), CuI, Bu4NBr | 77 |

| 5 | N-(naphthalen-1-yl)thiobenzamide | PdCl2(cod), CuI, Bu4NBr | 72 |

Emerging Catalytic Systems for Direct Cross-Coupling

While palladium has been the dominant metal in cross-coupling chemistry, research into emerging catalytic systems aims to leverage more abundant, less expensive, and less toxic metals. Nickel, in particular, has emerged as a powerful catalyst for forming C-C bonds. Nickel(II) salts have proven to be excellent catalysts for the synthesis of 2-aminobenzothiazoles from N-arylthioureas under mild conditions and with low catalyst loading. nih.gov Furthermore, nickel-catalyzed systems have been successfully employed for the direct coupling of benzothiazoles with aryl sulfamates to produce 2-aryl-benzothiazoles, avoiding the use of unstable starting materials. researchgate.net

Another innovative approach involves the use of mixed-metal systems. The deprotonation of benzothiazole can be achieved using a synergistic mixture of ZnCl₂·TMEDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov The resulting 2-metalated benzothiazole can then participate in subsequent cross-coupling reactions. nih.gov This method highlights a pathway where the reactivity of the organolithium species is modulated by the presence of another metal, potentially offering unique selectivity. Catalytic systems based on Pd(II) complexes with isothiazole derivatives have also shown high activity in cross-coupling reactions, demonstrating the continued evolution of ligand and catalyst design. bsu.by

The following table presents results from a nickel-catalyzed coupling of benzothiazoles with aryl sulfamates, showcasing an alternative to traditional palladium catalysis. researchgate.net

| Entry | Aryl Sulfamate | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Phenyl sulfamate | NiBr2(DME), 1,10-phen·H2O, t-BuOLi | 85 |

| 2 | 4-Methylphenyl sulfamate | NiBr2(DME), 1,10-phen·H2O, t-BuOLi | 82 |

| 3 | 4-Methoxyphenyl sulfamate | NiBr2(DME), 1,10-phen·H2O, t-BuOLi | 78 |

| 4 | 4-Chlorophenyl sulfamate | NiBr2(DME), 1,10-phen·H2O, t-BuOLi | 75 |

| 5 | Naphthalen-2-yl sulfamate | NiBr2(DME), 1,10-phen·H2O, t-BuOLi | 81 |

Exploration of Reaction Mechanisms and Transition State Analysis

The mechanism of reactions involving lithiated heterocycles is complex and can be influenced by factors such as the solvent, temperature, and the structure of the organolithium reagent. For nucleophilic aromatic substitution (SNAr) reactions involving azole nucleophiles, density functional theory (DFT) calculations have been instrumental in predicting transition structures. rsc.org These studies suggest that many SNAr reactions exist on a mechanistic continuum between stepwise and concerted pathways. rsc.org When a lithiated heterocycle acts as the nucleophile, the reaction pathway is often governed by the formation of a pre-lithiation complex, a concept central to the Complex-Induced Proximity Effect (CIPE), which can dictate the regioselectivity of the reaction. benthamopenarchives.com

A proposed synergistic pathway for deprotonation using mixed lithium-zinc bases has been supported by NMR and DFT studies, indicating that both the lithium amide and the zinc diamide are involved in the key deprotonation step. nih.gov Second-order perturbation analysis performed on transition state structures can reveal specific interactions between the nucleophile and electrophile that are not apparent in the reactant state, providing deeper insight into the factors controlling reactivity in SNAr reactions. researchgate.net

Pathways of Nucleophilic Attack and Rearrangements

The nucleophilic character of this compound drives its reactivity. However, the mode of nucleophilic attack can be complex. In reactions with some five-membered heterocycles containing N-S bonds, organolithium reagents like n-butyllithium can induce ring cleavage via nucleophilic attack at the sulfur atom, rather than the expected deprotonation. researchgate.net In other cases, addition across an azomethine (C=N) bond can occur. researchgate.net

Rearrangements are also a key feature of azole chemistry. For instance, nucleophile-induced ring contraction has been observed in 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.org In this process, nucleophilic attack leads to the cleavage of an S-C bond, forming a 1-(2-thiophenyl)pyrrole intermediate in situ. beilstein-journals.org This intermediate then undergoes intramolecular cyclization via attack of the newly formed thiol group onto the pyrrole ring, resulting in the formation of a pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole structure. beilstein-journals.org Such rearrangements highlight the potential for complex transformations initiated by a simple nucleophilic attack.

Radical Pathways in Organolithium Chemistry

While many reactions of organolithium compounds are explained by polar, two-electron mechanisms, the involvement of radical pathways via single-electron transfer (SET) is increasingly recognized. In systems related to benzothiazoles, such as benzothiazolines, SET can occur from the benzothiazoline to an oxidant (e.g., O₂ or a photoexcited catalyst), generating a radical cation. nih.gov This radical cation can then release a carbon-centered radical, which participates in subsequent bond-forming reactions. nih.gov The detection of radical intermediates through trapping experiments using reagents like TEMPO provides strong evidence for these pathways. nih.gov

The cyclization of thiobenzamides to form benzothiazoles can also proceed via a thiyl radical intermediate. mdpi.com Furthermore, lithium salts have been shown to activate radical-radical cross-coupling reactions. researchgate.net These findings suggest that for reactions involving this compound, the possibility of an SET mechanism should be considered, especially in the presence of suitable oxidants or under photochemical conditions. This radical pathway offers an alternative mechanistic explanation to the traditional nucleophilic attack and provides opportunities for developing novel synthetic transformations. nih.govmdpi.com

Structural Elucidation and Aggregation Behavior of Lithiated Benzothiazole Species

Aggregation States of Organolithium Reagents: Monomers, Dimers, Tetramers, Hexamers

Organolithium compounds are well-known to exist not as simple monomers (RLi) but as aggregates or oligomers, both in the solid state and in solution. wikipedia.org The degree of aggregation is a delicate balance of factors including the steric bulk of the organic substituent, the nature of the solvent, and the presence of any coordinating ligands. wikipedia.org Common aggregation states for organolithium reagents are dimers, tetramers, and hexamers. nih.gov For instance, methyllithium (B1224462) typically forms tetramers in ethereal solvents and hexamers in hydrocarbon solvents, while the bulkier tert-butyllithium (B1211817) exists as a tetramer. wikipedia.org

For Lithium;2-methanidyl-1,3-benzothiazole, one could hypothesize the formation of various aggregates. The presence of the benzothiazole (B30560) moiety, with its heteroatoms, might influence aggregation through intramolecular coordination or by altering the electronic nature of the carbanionic center. However, without experimental verification, the dominant aggregation state (e.g., dimer, tetramer) in common solvents like tetrahydrofuran (B95107) (THF) or diethyl ether remains speculative.

Advanced Spectroscopic Characterization Techniques for Organolithium Aggregates

The elucidation of the precise structures of organolithium aggregates in solution relies heavily on sophisticated analytical techniques. These methods are crucial for understanding the complex equilibria between different aggregation states.

NMR Spectroscopy for Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying organolithium species in solution. wikipedia.org Multinuclear NMR experiments, including ¹H, ¹³C, ⁶Li, and ⁷Li, provide invaluable data. scielo.br ¹³C-⁷Li or ¹³C-⁶Li scalar coupling (J-coupling) can directly reveal the number of lithium atoms bonded to a specific carbon center, thereby indicating the size of the aggregate. wikipedia.org Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can help distinguish between different sized aggregates in solution. rsc.org For methyllithium, ¹H, ⁶Li, and ¹³C NMR have been used to identify tetrameric structures and mixed aggregates in the presence of lithium salts. nih.gov Similar studies would be essential to characterize the solution structure of this compound, but such specific data is not present in the available literature.

Correlation between Aggregation State and Chemical Reactivity/Selectivity

A fundamental principle in organolithium chemistry is that the aggregation state directly influences reactivity. researchgate.net Generally, it is believed that lower aggregates (dimers or monomers) are more reactive than higher-order structures like tetramers or hexamers. The reaction often proceeds through a small, equilibrium concentration of a more reactive, less aggregated species. mdpi.com

The Curtin-Hammett principle is often invoked, where the observed product distribution may depend on the reactivity of different aggregates present in a dynamic equilibrium. The specific aggregate involved in the rate-determining step dictates the reaction's kinetics and selectivity. For example, in some reactions, a dimeric species is the active reagent, while in others, deaggregation to a monomer is required before reaction occurs. mdpi.com For this compound, it is expected that its reactivity in, for example, alkylation or addition reactions would be highly dependent on its aggregation state, but specific studies correlating these factors are absent from the literature.

Ligand and Solvent Effects on the Supramolecular Assembly of Lithiated Benzothiazoles

The supramolecular assembly of organolithium reagents is profoundly affected by the surrounding medium. Solvents and coordinating ligands play a critical role in the deaggregation of larger clusters into smaller, often more reactive, species. researchgate.net

Polar, coordinating solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) can break down large aggregates by solvating the lithium cations, thereby stabilizing smaller species. wikipedia.org For instance, hexameric n-butyllithium is deaggregated by THF to form predominantly tetramers and dimers. wikipedia.org

Strongly coordinating Lewis basic ligands, such as tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), have an even more pronounced effect. wikipedia.orgmdpi.com These ligands can chelate the lithium cations, breaking down oligomers into dimers or even monomers, which often leads to a significant increase in reactivity. The specific impact of these common ligands and solvents on the aggregation equilibrium of this compound has not been experimentally determined.

Computational and Theoretical Studies on Lithium;2 Methanidyl 1,3 Benzothiazole

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about molecular geometry and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. proteobiojournal.comugm.ac.id It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface. proteobiojournal.comnbu.edu.sa DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. mdpi.com

For Lithium;2-methanidyl-1,3-benzothiazole, DFT calculations would reveal the precise nature of the carbon-lithium (C-Li) bond and the geometry of the benzothiazole (B30560) ring system. The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy, yielding a stable, optimized structure. By mapping the energy at various geometries, DFT can generate a potential energy landscape, which is crucial for understanding conformational preferences and the energy required for structural changes.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Li | ~2.0 - 2.1 Å |

| Bond Length | C2-S1 | ~1.75 - 1.80 Å |

| Bond Length | C2-N3 | ~1.30 - 1.35 Å |

| Bond Angle | S1-C2-N3 | ~114 - 116° |

| Bond Angle | Li-C2-S1 | ~120 - 125° |

| Dihedral Angle | Benzene-Thiazole | Nearly planar |

Note: The values presented in this table are illustrative and represent typical ranges expected from DFT calculations on similar organolithium and benzothiazole-containing compounds. Specific values depend on the chosen functional and basis set.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. proteobiojournal.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy and spatial distribution of these orbitals provide critical insights into a molecule's reactivity. rsc.org

In the case of this compound, the HOMO is expected to be localized primarily on the carbanionic center (the C2 carbon attached to lithium), reflecting its nucleophilic character. The LUMO, conversely, would be distributed over the heterocyclic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. scirp.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org FMO analysis can thus predict how this lithiated species will interact with various electrophiles. nih.govrsc.org

Table 2: Illustrative FMO Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -1.5 to -2.5 | Localized on the C2-Li bond, indicating high nucleophilicity. |

| LUMO | +0.5 to +1.5 | Delocalized over the benzothiazole ring system. |

| HOMO-LUMO Gap | 2.0 to 4.0 | Indicates a reactive species. |

Note: These energy values are hypothetical and serve to illustrate the expected output from FMO analysis. Actual values are dependent on the computational method and solvent model used.

The distribution of electrons within a molecule governs its interactions with other molecules. mdpi.com Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that visualize the electrostatic potential on the electron density surface of a molecule. scirp.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comscirp.org

For this compound, an MEP map would show a region of high negative potential (typically colored red) around the C2 carbon, confirming its role as the primary site for nucleophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) would be located around the lithium cation and potentially on the hydrogen atoms of the benzene (B151609) ring. In addition to MEP, Mulliken population analysis provides a quantitative measure of the partial atomic charges on each atom, further detailing the charge distribution and polarity within the molecule.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C2 (methanidyl carbon) | -0.8 to -1.0 |

| Li | +0.7 to +0.9 |

| N3 | -0.4 to -0.6 |

| S1 | -0.1 to +0.1 |

Note: These values are for illustrative purposes to show the expected charge distribution. The magnitude of charges can vary with the computational method.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for exploring the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Locating the geometry of this transition state and calculating its energy is crucial for understanding the reaction's kinetics. Computational methods can identify transition state structures and calculate the activation energy barrier—the energy difference between the reactants and the transition state.

For reactions involving this compound, such as its reaction with an electrophile, computational modeling can map out the entire potential energy surface of the reaction. This would involve identifying the structure of the transition state for the bond-forming step. The calculated reaction barrier provides a quantitative estimate of how fast the reaction will proceed. For example, in the reaction of 2-methylbenzothiazole (B86508) with OH radicals, a reaction barrier of 3.5 kcal/mol was calculated for one pathway. nih.gov

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational modeling can explain and predict the observed selectivity by comparing the activation energies of the different reaction pathways. rsc.org The pathway with the lowest activation energy barrier is kinetically favored and will lead to the major product.

If this compound were to react with an electrophile that has multiple reactive sites, DFT calculations could be used to model the transition states for attack at each site. By comparing the calculated energy barriers for each potential pathway, the regioselectivity of the reaction can be predicted. The differences in these barriers, arising from steric and electronic factors, provide a clear rationale for why one product is formed preferentially over another. rsc.org

Table 4: Illustrative Comparison of Reaction Barriers for a Regioselective Reaction

| Reaction Pathway | Target Site | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

| Pathway A | Site X | 10.5 | Minor Product |

| Pathway B | Site Y | 7.2 | Major Product |

Note: This table provides a hypothetical example to illustrate how computational chemistry is used to predict regioselectivity by comparing the energy barriers of competing reaction pathways.

Theoretical Approaches to Organolithium Aggregation and Solvation

Computational and theoretical studies are crucial for understanding the complex solution behavior of organolithium compounds, including "this compound." These compounds rarely exist as simple monomers in solution. Instead, they form aggregates (dimers, tetramers, and higher-order structures), and the degree of aggregation is heavily influenced by the solvent, steric effects, and the nature of the organic moiety. nih.govnih.gov

Theoretical approaches, primarily employing Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the structures and relative energies of these aggregates. nih.govresearchgate.netresearchgate.net DFT calculations can model the geometries of various aggregation states, such as the planar quadrilateral C-Li-C-Li core often found in dimers. nih.gov These studies help elucidate the thermodynamic stability of different aggregates. For instance, calculations can determine whether a monomer, dimer, or tetramer is the most energetically favorable species in the gas phase or in different solvent environments.

Solvation plays a critical role in the aggregation equilibrium. Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can break down larger aggregates into smaller, more reactive species by coordinating with the lithium cations. nih.govresearchgate.netnih.gov Computational models investigate this by calculating the free energies of successive solvation, comparing the stability of unsolvated aggregates with their solvated counterparts (e.g., a tetra-solvated tetramer). nih.govresearchgate.net Different computational methods, such as B3LYP and MP2, are often compared to determine the most accurate prediction for the solvation state. researchgate.net For a sterically hindered molecule like "this compound," theoretical calculations would likely predict that strong donor solvents favor the existence of lower-order aggregates, such as solvated dimers or even monomers, which are often presumed to be the more reactive species.

The table below illustrates the conceptual energy differences calculated by theoretical methods for different aggregation and solvation states of a generic organolithium compound (RLi).

| Species | Solvent | Relative Free Energy (ΔG) | Description |

| (RLi)₄ | Non-polar | Lowest | Tetramer is most stable in non-coordinating solvents. |

| (RLi)₂ | Non-polar | Higher | Dimer is less stable than the tetramer. |

| RLi | Non-polar | Highest | Monomer is generally unstable in the absence of a coordinating solvent. |

| (RLi)₂·(THF)₄ | Polar (THF) | Lower | Solvated dimer becomes significantly more stable. |

| RLi·(THF)₄ | Polar (THF) | Lowest | The solvated monomer can become the most stable species in strong donor solvents. |

Note: This table is illustrative. Actual values depend on the specific organolithium compound, solvent, and level of theory used.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules, which is vital for structure elucidation and characterization. frontiersin.org For organolithium compounds like "this compound," Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, and theoretical methods can predict NMR chemical shifts with high accuracy. mdpi.comresearchgate.net

The most common and reliable method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). mdpi.comgaussian.com This approach involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. gaussian.comresearchgate.net These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar

The choice of the DFT functional (e.g., B3LYP, mPW1PW91, WP04) and the basis set (e.g., 6-31G(d), 6-311+G(2d,p)) is critical for achieving good agreement between calculated and experimental spectra. conicet.gov.argithub.ionih.gov Studies on benzothiazole derivatives have shown that the GIAO method at the B3LYP level of theory provides ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. mdpi.comresearchgate.net The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. github.io

Beyond NMR, computational methods can also predict other spectroscopic data. Time-dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating the electronic excitation energies and oscillator strengths. nih.gov Vibrational frequencies, corresponding to Infrared (IR) and Raman spectroscopy, can also be computed to aid in the assignment of experimental spectra. nih.gov For "this compound," these computational predictions would be invaluable for confirming its structure and understanding its electronic properties.

The following interactive table presents a comparison of hypothetical experimental ¹³C NMR chemical shifts for a 2-substituted benzothiazole core with values calculated using the GIAO-DFT method, demonstrating the typical accuracy of such predictions.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 168.5 | 169.1 | -0.6 |

| C4 | 126.8 | 127.0 | -0.2 |

| C5 | 125.3 | 125.5 | -0.2 |

| C6 | 124.7 | 124.9 | -0.2 |

| C7 | 122.0 | 122.3 | -0.3 |

| C7a | 153.2 | 153.8 | -0.6 |

| C3a | 135.0 | 135.5 | -0.5 |

Note: Data are representative for a generic 2-substituted benzothiazole and serve to illustrate the predictive power of computational methods.

Synthetic Utility and Advanced Applications of Lithiated Benzothiazoles in Complex Molecule Synthesis

Enantioselective and Diastereoselective Synthesis of Chiral Benzothiazole (B30560) Derivatives

The synthesis of single-enantiomer compounds is a paramount objective in modern chemistry, particularly for pharmaceutical applications. The nucleophilic addition of Lithium;2-methanidyl-1,3-benzothiazole to prochiral electrophiles, such as aldehydes and ketones, presents an opportunity to create new stereocenters. Controlling the stereochemical outcome of these additions can be achieved through several established strategies, primarily involving the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliary-Mediated Synthesis: A widely employed strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into one of the reactants. wikipedia.org While specific examples detailing the use of chiral auxiliaries directly attached to 2-lithiomethyl-benzothiazole are not prevalent in the literature, the principle can be readily extended. For instance, the lithiated benzothiazole could be reacted with a chiral aldehyde or ketone, where the stereochemistry is directed by a resident chiral group. A more common approach involves attaching a chiral auxiliary to the electrophile. Evans' oxazolidinones are a classic example of such auxiliaries, which effectively control the facial selectivity of enolate reactions. mdpi.com In a similar vein, reacting 2-lithiomethyl-benzothiazole with an acyl derivative of a chiral auxiliary, such as a pseudoephedrine amide or a camphorsultam, would proceed via a diastereoselective addition, allowing for the separation of diastereomers and subsequent cleavage of the auxiliary to yield an enantiomerically enriched product. wikipedia.org

Catalytic Asymmetric Synthesis: The use of substoichiometric amounts of a chiral catalyst is a more elegant and atom-economical approach to enantioselective synthesis. Chiral ligands complexed to metal centers can create an asymmetric environment that biases the reaction pathway toward one enantiomer. For the addition of organolithium reagents to aldehydes, chiral amino alcohols, diols, and diamines have been developed as effective ligands that can modulate the reactivity and selectivity of the organometallic species. nih.gov The reaction of 2-lithiomethyl-benzothiazole with an aldehyde could be rendered enantioselective by pre-complexing the lithiated species with a chiral ligand like (-)-sparteine (B7772259) or by conducting the reaction in the presence of a chiral Lewis acid catalyst that coordinates to the aldehyde, thereby differentiating its enantiotopic faces.

The table below outlines common approaches for stereoselective synthesis that are applicable to reactions involving this compound.

| Strategy | Description | Key Components | Typical Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans' Oxazolidinones, Camphorsultam, Pseudoephedrine | High diastereoselectivity, requiring subsequent cleavage. |

| Chiral Ligand | A chiral molecule coordinates to the lithium cation, creating a chiral complex that reacts enantioselectively. | (-)-Sparteine, Chiral Diamines, Amino Alcohols | Variable to high enantioselectivity. |

| Chiral Catalyst | A chiral Lewis acid or Brønsted acid activates the electrophile (e.g., aldehyde) within a chiral environment. | Chiral Nickel(II) complexes, Chiral Phosphoric Acids | High enantioselectivity with catalytic turnover. |

Construction of Intricate Polycyclic and Heterocyclic Systems

The functionalized benzothiazoles prepared from this compound are valuable building blocks for the synthesis of more complex, fused heterocyclic and polycyclic systems. These intricate architectures are often found in biologically active molecules and functional materials. The strategy typically involves an initial C-C bond formation using the lithiated species, followed by one or more intramolecular cyclization steps.

A prominent example is the synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo biointerfaceresearch.commdpi.comthiazolo[3,2-a]pyrimidin-4-ones. These fused systems can be constructed from 2-aminobenzothiazoles, which themselves can be derived from appropriate precursors. By reacting 2-aminobenzothiazoles with β-ketoesters, a reagent-controlled regiodivergent cyclization can be achieved. nih.gov For instance, in the presence of a Brønsted base like potassium tert-butoxide and a radical initiator, the reaction proceeds via nucleophilic attack at the α-carbon and the keto carbon of the ester, yielding benzo[d]imidazo[2,1-b]thiazoles. Conversely, using a Lewis acid catalyst such as indium(III) triflate directs the cyclization to occur via attack at both carbonyl groups, resulting in the formation of benzo biointerfaceresearch.commdpi.comthiazolo[3,2-a]pyrimidin-4-ones. nih.gov The initial functionalization to introduce the required side chains for these cyclizations can be envisioned as starting from the nucleophilic addition of 2-lithiomethyl-benzothiazole derivatives.

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to molecular complexity. A derivative formed from the reaction of 2-lithiomethyl-benzothiazole, for example an alcohol from reaction with an aldehyde, can be further elaborated. Subsequent oxidation to a ketone followed by reaction with a bifunctional reagent can initiate a cascade cyclization to build polycyclic frameworks. For instance, intramolecular cyclization of appropriately substituted thioformanilides is a known route to benzothiazoles, and this principle can be extended to build fused rings onto a pre-functionalized benzothiazole core. researchgate.netjsynthchem.com

The following table summarizes representative cyclization reactions leading to fused benzothiazole systems.

| Starting Materials | Reagents/Conditions | Fused System Formed | Key Transformation |

| 2-Aminobenzothiazole, β-Ketoester | KOt-Bu, CBrCl3 | Benzo[d]imidazo[2,1-b]thiazole | Intermolecular Radical-Nucleophilic Cyclization nih.gov |

| 2-Aminobenzothiazole, β-Ketoester | In(OTf)3 | Benzo biointerfaceresearch.commdpi.comthiazolo[3,2-a]pyrimidin-4-one | Lewis Acid-Catalyzed Condensation nih.gov |

| N-(2-chlorophenyl)benzothioamide | Cu(II)-BINAM, Cs2CO3 | 2-Arylbenzothiazole | Intramolecular C-S Coupling indexcopernicus.com |

| Thioformanilides | DDQ, CH2Cl2 | Benzothiazole Ring | Intramolecular Oxidative Cyclization indexcopernicus.com |

Development of New Reagents and Catalysts Derived from Lithiated Benzothiazole Platforms

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry and has also found significant use in coordination chemistry and catalysis. Functionalized benzothiazoles can act as versatile ligands for a wide range of transition metals, and the specific substituents on the benzothiazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes. nih.gov this compound provides a direct entry point for introducing this functionality.

The initial reaction of 2-lithiomethyl-benzothiazole with an electrophile installs a side chain at the 2-position, which can be further elaborated into a coordinating group. For example, reaction with a protected aminobenzaldehyde would yield a secondary alcohol. Deprotection and subsequent condensation with another aldehyde can generate a Schiff base ligand. Such ligands, featuring the benzothiazole moiety, have been used to synthesize cobalt(III) and ruthenium(III) complexes. biointerfaceresearch.com These complexes often exhibit interesting biological activities and catalytic properties.

Similarly, reaction of the lithiated species with reagents like chlorodiphenylphosphine (B86185) would directly install a phosphine (B1218219) group, creating a benzothiazole-phosphine ligand. These types of mixed N,P-ligands are highly valuable in homogeneous catalysis, for example, in palladium-catalyzed cross-coupling reactions. acs.org The benzothiazole nitrogen and the phosphine phosphorus can coordinate to a metal center, forming a stable chelate ring that influences the reactivity and selectivity of the catalyst.

The table below illustrates the transformation of 2-methylbenzothiazole (B86508) into functional ligands and their potential catalytic applications.

| Initial Reaction of Lithiated Intermediate | Subsequent Modification | Resulting Ligand Type | Potential Metal Complex/Application |

| Addition to an aldehyde (e.g., pyridine-2-carboxaldehyde) | None (product is a chelating alcohol) | N,O-chelate | Ruthenium(II) complexes for imaging/therapy researchgate.net |

| Addition to an aminobenzaldehyde | Formation of Schiff base | N,N,O-chelate (Imine base) | Co(III), Ru(III) complexes with biological activity biointerfaceresearch.com |

| Quench with Ph2PCl | None | N,P-chelate (Phosphine) | Palladium(II) complexes for cross-coupling reactions |

| Addition to a nitrile | Hydrolysis to ketone, then condensation | N,N-chelate (e.g., with diamine) | Ni(II), Cu(II), Zn(II) complexes as catalysts researchgate.net |

Strategic Functionalization of Benzothiazole Rings for Advanced Material Precursors

Benzothiazole derivatives are integral components of many functional organic materials, including dyes, fluorescent probes, and semiconductors for organic electronics. nih.govmdpi.com Their rigid, aromatic structure and electron-deficient nature make them excellent building blocks for creating materials with tailored photophysical and electronic properties. The functionalization at the 2-position via its lithiated intermediate is a key strategy for constructing precursors for these advanced materials.

A classic application is in the synthesis of styryl and cyanine (B1664457) dyes. mdpi.comnih.gov The reaction typically involves the Knoevenagel condensation of a 2-methylbenzothiazolium salt with an aromatic aldehyde. The methyl group of the benzothiazolium salt is highly acidic and readily deprotonated under basic conditions (analogous to the pre-formation of the lithiated species) to generate a nucleophile that attacks the aldehyde. The subsequent dehydration affords the highly conjugated styryl dye. These dyes often exhibit strong fluorescence and are used as sensitizers in photography, as fluorescent labels for biological imaging, and in light-emitting devices. mdpi.comnih.gov

In the field of organic electronics, benzothiazole is used as an electron-accepting unit in donor-acceptor (D-A) type conjugated polymers and oligomers. mdpi.com These materials are used in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The synthesis of these conjugated materials often relies on cross-coupling reactions like Suzuki or Stille coupling. Precursors for these reactions are typically dihalogenated benzothiazoles or benzothiazoles bearing boronic esters or stannanes. The reaction of 2-lithiomethyl-benzothiazole with electrophiles provides a route to introduce solubilizing groups or other functional handles that can then be converted into the necessary groups for polymerization. By carefully choosing the comonomers, the band gap and energy levels of the resulting conjugated polymer can be precisely tuned to optimize device performance. researchgate.netrsc.org

The following table provides examples of how functionalization at the 2-methyl position leads to precursors for advanced materials.

| Material Class | Synthetic Strategy | Role of Benzothiazole | Application |

| Styryl Dyes | Knoevenagel condensation of 2-methylbenzothiazolium salt with an aromatic aldehyde. | Core part of the chromophore. | Fluorescent probes, OLEDs, Dye-sensitized solar cells. mdpi.comnih.gov |

| Conjugated Oligomers | Suzuki/Stille coupling of a functionalized benzothiazole with other aromatic units. | Electron-accepting (A) block in D-A oligomers. | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). researchgate.netmdpi.com |

| Conjugated Polymers | Polycondensation of a difunctionalized benzothiazole monomer. | Electron-accepting unit in the polymer backbone. | Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs). mdpi.com |

Q & A

Basic: What are the standard synthetic protocols for preparing Lithium;2-methanidyl-1,3-benzothiazole?

Methodological Answer:

Lithium coordination complexes with benzothiazole derivatives are typically synthesized via ligand-metal ion exchange or cocrystallization. A common approach involves reacting 2-methanidyl-1,3-benzothiazole with lithium salts (e.g., LiOH or LiCl) in polar solvents like methanol or water under controlled pH. For example, demonstrates cocrystallization of benzothiazole derivatives with dicarboxylic acids in methanol-water mixtures, which can be adapted by substituting the acid with lithium salts. Reaction conditions (temperature, stoichiometry, and solvent ratio) must be optimized to stabilize the lithium-ligand interaction. Post-synthesis, purification via recrystallization or chromatography is recommended .

Basic: How is the structure of this compound characterized using crystallographic techniques?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for refinement, as noted in . To prepare suitable crystals, slow evaporation of a methanol-water solution (1:1 v/v) is effective, as demonstrated in . Key parameters include:

- Data collection: High-resolution synchrotron or Mo/Kα radiation.

- Refinement: Hydrogen-bonding interactions (e.g., O–H···N, N–H···O) and lithium coordination geometry must be validated.

- Validation: Check for R-factor convergence (<5%) and residual electron density. Structural data should be deposited in the Cambridge Structural Database (CSD) .

Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

Contradictions in NMR, IR, or UV-Vis data often arise from solvent effects, tautomerism, or impurities. A systematic approach includes:

- Cross-validation: Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G level, as in ).

- Isotopic labeling: Use deuterated solvents or isotopic substitution to resolve overlapping signals.

- Controlled degradation studies: Monitor spectral changes under varying pH/temperature to identify unstable intermediates. highlights spectrophotometric methods for tracking microgram-level impurities .

Advanced: What computational methods predict the electronic and reactive properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are pivotal. Key steps include:

- Geometry optimization: Use B3LYP/6-31G to model the lithium coordination environment.

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge transfer ().

- Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic sites for reactivity prediction.

- Nonlinear Optical (NLO) properties: Compute hyperpolarizability (β) to evaluate NLO potential. Validate against experimental UV-Vis and Raman spectra .

Basic: How are biological activities of benzothiazole-lithium complexes evaluated in vitro?

Methodological Answer:

- Antimicrobial assays: Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains. details protocols for benzothiazole derivatives.

- Cytotoxicity screening: MTT assays on human cell lines (e.g., HEK293) assess selectivity indices.

- Data interpretation: Compare IC50/MIC values with positive controls (e.g., ampicillin) and account for solvent cytotoxicity (e.g., DMSO controls) .

Advanced: How to design experiments for analyzing lithium coordination dynamics in solution?

Methodological Answer:

- NMR titration: Monitor chemical shifts during incremental Li⁺ addition to map binding constants (Kd).

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes.

- Molecular Dynamics (MD): Simulate solvent-ligand interactions (e.g., in water/methanol) to predict stability. ’s NBO analysis can validate charge transfer mechanisms .

Advanced: What strategies mitigate challenges in crystallizing lithium-benzothiazole complexes?

Methodological Answer:

- Solvent screening: Test binary mixtures (e.g., DMSO/ether) to modulate solubility.

- Counterion selection: Bulky anions (e.g., PF₆⁻) reduce lattice energy, improving crystal quality.

- Additive-driven crystallization: Use seed crystals or surfactants (e.g., CTAB) to direct nucleation. highlights hydrogen-bonding networks as critical for stable lattice formation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing/purification ().

- Waste disposal: Neutralize lithium residues before aqueous disposal.

- First aid: For skin contact, rinse with 0.1 M EDTA to chelate lithium ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.